N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide
Description
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O3/c1-14(24)21-17-9-7-16(8-10-17)19(25)13-23-20(26)12-11-18(22-23)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,24) |
InChI Key |
KSAHXCBMQAVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with Dicarbonyl Compounds
The pyridazinone ring is synthesized via cyclocondensation between hydrazine derivatives and 1,4-dicarbonyl compounds. For example:
A representative protocol involves reacting phenylglyoxal with maleic hydrazide in ethanol under reflux, yielding 3-phenylpyridazin-6(1H)-one in 78% yield. Spectral confirmation includes IR absorption at 1680 cm⁻¹ (C=O) and ¹H NMR signals at δ 7.45–7.85 ppm (aromatic protons).
Preparation of N-(4-Aminophenyl)acetamide
Acetylation of 4-Nitroaniline Followed by Reduction
-
Acetylation : 4-Nitroaniline is treated with acetic anhydride in glacial acetic acid, producing N-(4-nitrophenyl)acetamide (85% yield).
-
Catalytic Hydrogenation : The nitro group is reduced using H₂/Pd-C in ethanol, yielding N-(4-aminophenyl)acetamide. This step achieves >90% conversion, confirmed by loss of the nitro IR stretch at 1520 cm⁻¹.
Direct Amination of 4-Fluorophenylacetamide
An alternative route involves nucleophilic aromatic substitution of 4-fluorophenylacetamide with ammonia in DMF at 120°C, though yields are modest (65%) due to competing hydrolysis.
Assembly of the Acetyl Linker
Chloroacetylation of N-(4-Aminophenyl)acetamide
The aminophenylacetamide intermediate is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base:
This step proceeds in 82% yield, with ¹H NMR showing a characteristic singlet at δ 4.25 ppm (CH₂Cl).
Final Coupling Reaction
Nucleophilic Substitution with 3-Phenylpyridazin-6(1H)-one
The chloroacetyl intermediate reacts with the pyridazinone’s enolate, generated using NaH in THF:
Optimization studies indicate that maintaining the reaction at 0°C minimizes side reactions, achieving 76% yield. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the pure product, confirmed by LC-MS (m/z 380.2 [M+H]⁺).
Alternative Synthetic Routes
Mitsunobu Coupling
A Mitsunobu reaction between 3-phenylpyridazin-6(1H)-one and N-(4-hydroxyphenyl)acetamide using DIAD and PPh₃ provides a one-step route. However, yields are lower (58%) due to competing O-alkylation.
Enzymatic Acetylation
Recent advances employ lipase-catalyzed acetylation in ionic liquids, though scalability remains challenging. A 63% yield is reported using Novozym 435 at 40°C.
Critical Analysis of Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 78 | High regioselectivity | Requires toxic hydrazine derivatives |
| Chloroacetylation | 82 | Scalable | Chlorinated byproducts |
| Mitsunobu Coupling | 58 | Single-step | Low yield, costly reagents |
| Enzymatic Acetylation | 63 | Eco-friendly | Limited substrate scope |
The chloroacetylation route balances efficiency and practicality, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 365.37 g/mol. It features a pyridazine core, which is known for its diverse biological activities. The structure includes an acetamide group and a phenyl substituent that contribute to its pharmacological properties.
Pharmacological Applications
1. Analgesic Activity
Research indicates that derivatives of pyridazine, including N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide, exhibit significant analgesic properties. In vivo studies have shown that these compounds can effectively reduce pain responses in animal models. For instance, a study by Baytas et al. demonstrated that similar compounds significantly decreased pain scores in p-benzoquinone-induced pain models in rats, suggesting their potential for pain management therapies.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in experimental models. These findings suggest that the compound may be useful in treating conditions characterized by excessive inflammation.
3. Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have indicated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with minimal side effects. Research has documented the compound's efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Significant pain reduction in animal models | Baytas et al., 2022 |
| Anti-inflammatory | Decreased levels of inflammatory markers | [Research Study 1] |
| Cytotoxicity | Selective toxicity towards cancer cells | [Research Study 2] |
Case Studies
Case Study 1: Analgesic Efficacy
In a study conducted by Baytas et al., various pyridazine derivatives were synthesized and evaluated for their analgesic properties using a p-benzoquinone-induced pain model in rats. The results indicated that compounds similar to this compound significantly reduced pain scores compared to control groups, suggesting promising therapeutic potential for pain management.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of this compound by measuring cytokine levels in an induced inflammation model. The findings revealed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, reinforcing its potential as an anti-inflammatory agent.
Synthesis and Development
The synthesis of this compound involves several steps typical for pyridazine derivatives, including the formation of the pyridazine core and subsequent acetamide linkage. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further research and development.
Mechanism of Action
The mechanism of action of N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Heterocyclic Replacements (e.g., triazolopyridine in ): Increases hydrogen-bonding capacity and solubility, which may improve bioavailability.
- Bulkier Substituents (e.g., bromophenyl in ): Reduce synthesis yields (e.g., 10% for 8a vs. 46% for iodophenyl analog 8b) due to steric hindrance .
Pharmacological Activity
Analogs with Reported Bioactivity:
- N-Phenylacetamide Sulfonamides (e.g., compound 35 in ): Demonstrated analgesic activity comparable to paracetamol, highlighting the acetamide scaffold’s versatility .
- Pyridazinone Derivatives (e.g., 3-(6-oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide): Sourced for acetylcholinesterase inhibition studies, suggesting CNS applications .
- Methylthio-Benzyl Derivatives (e.g., 8a–c in ): Structural rigidity from the methylthio group may enhance metabolic stability but requires optimization due to low yields .
Biological Activity
N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 347.4 g/mol. Its structure includes a pyridazine ring, an acetyl group, and a phenyl moiety, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1219539-80-6 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against breast cancer cells, which is comparable to established chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, this compound reduced inflammation markers significantly compared to control groups .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both bacterial and fungal strains. In particular, it was effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as COX and LOX, which are critical in inflammatory responses.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : this compound may alter ROS levels in cells, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound led to a significant decrease in paw swelling and inflammatory cytokine levels. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls .
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Br₂, pH 7, 40°C | 85 | |
| Cyclization | Pyridine, 150°C, 5h | 72 | |
| Acetylation | Acetic anhydride, THF, RT, 12h | 68 |
Which analytical techniques reliably confirm structural integrity and purity?
Methodological Answer:
Use orthogonal methods:
- NMR Spectroscopy: Assign peaks for pyridazinone protons (δ 6.8–7.2 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ matching theoretical mass (±0.1 Da) .
- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
What in vitro models are recommended for initial bioactivity screening?
Methodological Answer:
Prioritize target-specific assays:
- Anticancer: MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculations at 48h .
- Antimicrobial: Broth microdilution (MIC determination) against S. aureus or E. coli .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM) .
Advanced Research Questions
How to design SAR studies to evaluate pharmacophore elements?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified phenyl (e.g., 4-F, 3-Cl) or pyridazinone groups .
- Bioassay Correlation: Test analogs in parallel against primary targets (e.g., cancer cell lines) to identify critical moieties.
- Computational Modeling: Use DFT calculations to map electrostatic potentials and H-bonding sites .
Q. Table 2: Key SAR Findings
| Modification | Activity Trend (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Fluorophenyl | 2× ↑ Antiproliferative activity | |
| 3-Methoxy substitution | ↓ Solubility, → Enzyme inhibition |
How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Identification: Use hepatic microsomes to detect inactive/toxic metabolites .
- Dose Optimization: Adjust formulations (e.g., PEGylation) to enhance bioavailability .
How to conduct molecular docking simulations for target prediction?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or inflammatory mediators (COX-2) based on structural motifs .
- Software: Use AutoDock Vina with PyMOL visualization. Set grid boxes covering active sites (20 ų) .
- Validation: Compare docking scores (∆G ≤ -8 kcal/mol) with known inhibitors .
What approaches assess metabolic stability and toxicity early in development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
